Direct Head-to-Head Comparison of (R)- vs. (S)-Rebamipide in Ethanol-Induced Gastric Ulcer Model
In a study directly comparing the optical isomers of rebamipide, the (+)-isomer (later identified as (R)-rebamipide) demonstrated 1.7-fold greater potency in preventing ethanol-induced gastric ulcers in rats compared to its (-)-isomer (S-rebamipide) [1]. The racemic mixture showed intermediate activity, consistent with its composition of 50% active and 50% less active enantiomer [2]. This difference underscores the necessity of using the pure (R)-enantiomer for studies where precise dose-response relationships are critical.
| Evidence Dimension | Antiulcer potency |
|---|---|
| Target Compound Data | (R)-rebamipide (reported as the (+)-isomer) |
| Comparator Or Baseline | (S)-rebamipide (reported as the (-)-isomer) |
| Quantified Difference | 1.7-fold greater potency |
| Conditions | Ethanol-induced gastric ulcer model in rats |
Why This Matters
This quantitative potency difference validates the selection of the (R)-enantiomer for targeted research and justifies its development as a single-enantiomer drug over the racemate.
- [1] Otsubo K, Morita S, Uchida M, et al. Synthesis and antiulcer activity of optical isomers of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid (rebamipide). Chem Pharm Bull (Tokyo). 1991;39(11):2906-2909. View Source
- [2] Uchida M, Tabusa F, Komatsu M, Morita S, Kanbe T, Nakagawa K. Studies on 2(1H)-quinolinone derivatives as gastric antiulcer active agents. 2-(4-Chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid and related compounds. Chem Pharm Bull (Tokyo). 1985;33(9):3775-3786. View Source
